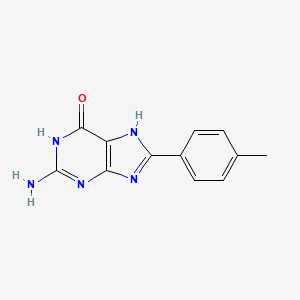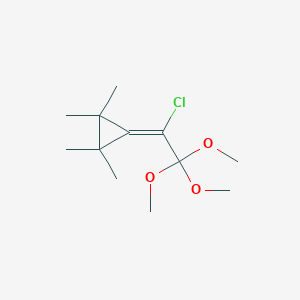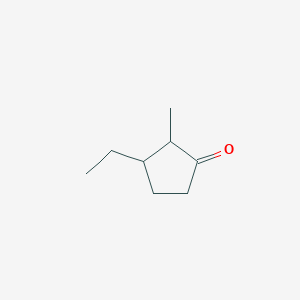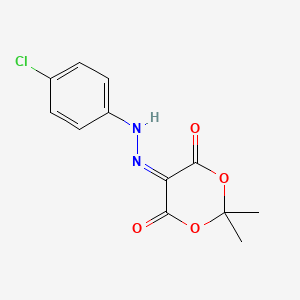![molecular formula C9H13N3O4 B14423337 4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione CAS No. 81779-10-4](/img/structure/B14423337.png)
4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione is a complex organic compound that features both oxirane (epoxide) and triazolidine functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione typically involves the reaction of a triazolidine derivative with an epoxide precursor. One common method involves the reaction of 4-methyl-1,2,4-triazolidine-3,5-dione with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The triazolidine ring can be reduced under specific conditions.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of reduced triazolidine derivatives.
Substitution: Formation of substituted triazolidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as epoxy resins and coatings.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione involves its interaction with various molecular targets. The oxirane rings are highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential antimicrobial or therapeutic effects. The triazolidine ring may also interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol F diglycidyl ether: Similar in having oxirane rings but lacks the triazolidine functionality.
4,4’-Methylenebisphenol diglycidyl ether: Another compound with oxirane rings, used in epoxy resin production.
2,2’-Methylenebis(4,1-phenyleneoxymethylene)bisoxirane: Shares structural similarities but differs in the core structure.
Uniqueness
The combination of these functionalities makes it a versatile compound in various fields of research and industry .
Propiedades
Número CAS |
81779-10-4 |
|---|---|
Fórmula molecular |
C9H13N3O4 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
4-methyl-1,2-bis(oxiran-2-ylmethyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C9H13N3O4/c1-10-8(13)11(2-6-4-15-6)12(9(10)14)3-7-5-16-7/h6-7H,2-5H2,1H3 |
Clave InChI |
SZJJDASHSUBSJO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)N(N(C1=O)CC2CO2)CC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)



![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)

![N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline](/img/structure/B14423302.png)


![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)

![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
